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Compound of Interest

Compound Name: (R)-(-)-2-Hexanol

Cat. No.: B2871620 Get Quote

An In-depth Technical Guide to the Thermodynamic Data of (R)-(-)-2-Hexanol

Introduction
(R)-(-)-2-Hexanol (CAS: 26549-24-6) is a chiral secondary alcohol that belongs to the fatty

alcohol class of organic compounds.[1] As a chiral molecule, it exists as two distinct

enantiomers, (R)- and (S)-2-Hexanol. This guide focuses specifically on the thermodynamic

properties of the (R)-enantiomer. Understanding these properties is crucial for researchers,

scientists, and drug development professionals, as they influence reaction kinetics, phase

behavior, purification processes, and the overall stability of chemical systems involving this

compound. This document provides a compilation of available thermodynamic data, outlines

common experimental protocols for their determination, and presents a logical diagram related

to its synthesis.

Physicochemical and Thermodynamic Properties
The following tables summarize the key physicochemical and thermodynamic properties of (R)-
(-)-2-Hexanol. It is important to note that much of the available data in the literature is for the

racemic mixture (DL-2-hexanol) or does not specify the stereoisomer. Data specific to the (R)-

enantiomer is indicated where available.

Table 1: General and Physical Properties
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Property Value Source

Molecular Formula C₆H₁₄O [2][3][4]

Molecular Weight 102.17 g/mol [3][5]

CAS Number 26549-24-6 [2][3][4]

Appearance Colorless clear liquid (est.) [6]

Density 0.814 g/mL at 20°C [2]

0.818 g/mL at 25°C [6]

Refractive Index (n20/D) 1.414 [2]

Table 2: Phase Transition and Vapor Pressure Data
Property Value Source

Boiling Point 137-138°C at 760 mmHg [2][6]

136°C [5]

Melting Point -48.42°C (estimate) [2]

-23°C [7]

Flash Point 124°F (51.1°C) (TCC) [2][6]

41°C [5]

Vapor Pressure 2.63 mmHg at 25°C [2]

2.49 mmHg [5]

Table 3: Thermodynamic Properties
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Property Symbol Value Source

Enthalpy of

Vaporization
ΔvapH°

Data available for 2-

hexanol (isomer

unspecified)

[3][8]

Enthalpy of Fusion ΔfusH°

Data available for 2-

hexanol (isomer

unspecified)

[3]

Ideal Gas Heat

Capacity
Cp,gas

Data available for 2-

hexanol (isomer

unspecified)

[3][9][10]

Liquid Phase Heat

Capacity
Cp,liquid

Data available for 2-

hexanol (isomer

unspecified)

[11]

Standard Gibbs Free

Energy of Formation
ΔfG°

Data available for 2-

hexanol (isomer

unspecified)

[3]

Standard Enthalpy of

Formation (gas)
ΔfH°gas

Data available for 2-

hexanol (isomer

unspecified)

[3]

Octanol/Water

Partition Coefficient
logPoct/wat 1.754 (estimate) [6]

1.76 [5]

Experimental Protocols
The determination of thermodynamic properties for compounds like (R)-(-)-2-Hexanol relies on

well-established experimental techniques. The following section details the general

methodologies for measuring key thermodynamic parameters.

Calorimetry for Enthalpy Determination
a. Enthalpy of Combustion: The standard enthalpy of combustion is determined using a bomb

calorimeter.
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Principle: A known mass of the substance is completely burned in an excess of oxygen

within a constant-volume container (the "bomb"). The heat released by the combustion

reaction is absorbed by the surrounding water bath, and the temperature change is precisely

measured.

Methodology:

A weighed sample of the alcohol is placed in a crucible inside the bomb calorimeter.

The bomb is sealed, pressurized with pure oxygen, and placed in a well-insulated water

bath of known volume.

The initial temperature of the water is recorded.

The sample is ignited electrically.

The final temperature of the water is recorded after thermal equilibrium is reached.

The heat of combustion is calculated using the temperature rise, the heat capacity of the

calorimeter system (determined by calibrating with a substance of known heat of

combustion, such as benzoic acid), and the mass of the sample.

b. Heat Capacity: Adiabatic calorimetry is a primary method for measuring heat capacity (Cp).

Principle: A known quantity of heat is supplied to the sample in a thermally isolated

environment (adiabatic conditions), and the resulting temperature increase is measured.

Methodology:

The sample is placed in a calorimeter that is maintained in a vacuum to prevent heat

exchange.

An electrical heater supplies a measured amount of energy (Q) to the sample.

The temperature change (ΔT) of the sample is recorded.

The heat capacity is calculated as Cp = Q / ΔT. This process is repeated over a range of

temperatures to determine the temperature dependence of the heat capacity.
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Vapor Pressure Measurement
a. Static Method: The static method is a direct and accurate technique for measuring the vapor

pressure of a liquid.

Principle: The sample is placed in a thermostated, evacuated container connected to a

pressure measuring device. At a given temperature, the pressure of the vapor in equilibrium

with the liquid is measured directly.

Methodology:

A sample of (R)-(-)-2-Hexanol is thoroughly degassed to remove any dissolved air or

volatile impurities.

The sample is introduced into a vessel connected to a high-precision pressure transducer

(e.g., a capacitance manometer).

The vessel is placed in a thermostat capable of maintaining a constant and uniform

temperature (±0.01 K).

Once thermal equilibrium is achieved, the pressure reading from the transducer is

recorded as the vapor pressure at that temperature.

Measurements are repeated at various temperatures to establish the vapor pressure

curve.[12][13]

From the temperature dependence of the vapor pressure, the enthalpy of vaporization (ΔvapH)

can be calculated using the Clausius-Clapeyron equation.

Visualization of Logical Relationships
Since (R)-(-)-2-Hexanol is a simple molecule without complex signaling pathways, a diagram

illustrating its stereoselective synthesis provides a relevant logical workflow for professionals in

drug development and chemical synthesis. The asymmetric reduction of the prochiral ketone,

2-hexanone, is a common strategy to produce the chiral (R)-enantiomer.
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Caption: Stereoselective synthesis of (R)-(-)-2-Hexanol via asymmetric reduction.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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